molecular formula C18H22BNO4 B1393128 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester CAS No. 1073353-63-5

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Cat. No. B1393128
CAS RN: 1073353-63-5
M. Wt: 327.2 g/mol
InChI Key: CWNRULQRLNZAGF-UHFFFAOYSA-N
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Description

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a product for proteomics research . It is also known as n-furan-2-ylmethyl-3-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzamide . The molecular formula is C18H22BNO4 .


Molecular Structure Analysis

The molecular weight of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is 327.2 g/mol . Further details about its molecular structure are not available in the search results.

Scientific Research Applications

Photoluminescence and Sensor Applications

A study by Li et al. (2014) explored the use of benzeneboronic acid pinacol ester in creating a photoluminescent probe for detecting hydrogen peroxide. This probe, incorporating benzeneboronic acid pinacol ester, exhibited a decrease in emission upon reaction with hydrogen peroxide, indicating its potential as an ON-OFF-type phosphorescent probe for H2O2 detection (Li et al., 2014).

Environmental Monitoring and Safety

Guo et al. (2019) developed a label-free hypochlorite amperometric sensor using benzeneboronic acid pinacol ester. The sensor was efficient in detecting hypochlorite in tap water, highlighting its potential in water pollution control and environmental monitoring (Guo et al., 2019).

Organic Synthesis

Shirakawa et al. (2004) investigated synthetic routes for producing (E)-1-alkenylboronic acid pinacol esters, which are significant in organic synthesis. Their research focused on creating these esters in an environmentally friendly and efficient manner (Shirakawa, Arase, & Hoshi, 2004).

Polymer Science

Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization using boronic acid (ester) moieties, where the boronic acid pinacol ester played a crucial role in the formation of π-conjugated polymers with potential applications in material science (Nojima et al., 2016).

Catalysis

Watanabe et al. (2014) explored the use of cinnamyloxyphenylboronic acid pinacol esters in catalysis, particularly in allylic arylation reactions. This research opens avenues for complex organic transformations utilizing boronic acid esters (Watanabe et al., 2014).

Drug Discovery and Development

Research by Takagi et al. (2002) in synthesizing 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling reactions is significant in drug discovery and development. Their method allows for the creation of unsymmetrical 1,3-dienes, important in medicinal chemistry (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Safety and Hazards

The safety data sheet for 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester advises against its use in food, drugs, pesticides, or biocidal products . Further specific hazards are not mentioned in the search results.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRULQRLNZAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674673
Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

CAS RN

1073353-63-5
Record name N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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